5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol
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Overview
Description
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes both fluorine and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol typically involves multiple steps, starting from simpler precursor compounds. One common method involves the reaction of 4-(ethylcarbamoyl)-3-fluorophenylboronic acid with appropriate reagents to introduce the formyl and phenol groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles, such as sodium methoxide (NaOCH₃).
Major Products
Oxidation: 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-carboxyphenol.
Reduction: 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxyphenol.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide yields 5-[4-(Ethylcarbamoyl)-3-methoxyphenyl]-2-formylphenol.
Scientific Research Applications
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: May be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its functional groups. The pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(Ethylcarbamoyl)-3-fluorophenylboronic acid: Shares the ethylcarbamoyl and fluorophenyl groups but lacks the formyl and phenol groups.
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Similar structure but with a diethylcarbamoyl group instead of an ethylcarbamoyl group.
Uniqueness
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both formyl and phenol groups, which can participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-2-18-16(21)13-6-5-10(7-14(13)17)11-3-4-12(9-19)15(20)8-11/h3-9,20H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYGECKSTVRKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685349 |
Source
|
Record name | N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-70-7 |
Source
|
Record name | N-Ethyl-3-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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